Methyl 4-((aminocarbamoyl)methoxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-10(14)7-2-4-8(5-3-7)16-6-9(13)12-11/h2-5H,6,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUQCJVDZDTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Predictive Lipophilicity Profiling of Methyl 4-((aminocarbamoyl)methoxy)benzoate
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties—specifically the partition coefficient (logP ) and hydrophobicity—of Methyl 4-((aminocarbamoyl)methoxy)benzoate .[1] This compound, often utilized as a linker intermediate in medicinal chemistry (e.g., for PROTACs or peptidomimetics), presents unique challenges in lipophilicity determination due to its dual functionality: a hydrophobic benzoate ester core coupled with a polar primary amide/urea-like "tail."[1]
Accurate determination of logP for this molecule is critical for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, particularly its ability to permeate biological membranes via passive diffusion.
Structural Definition & Physicochemical Context[1][2][3][4]
To ensure scientific integrity, we must first resolve the nomenclature ambiguity associated with "aminocarbamoyl." In modern IUPAC conventions, this moiety often refers to a semicarbazide or a carbamoyl group.[1] Based on stability and common synthetic pathways, this guide analyzes the structure as Methyl 4-(2-amino-2-oxoethoxy)benzoate (also referred to as the carbamoylmethoxy derivative).[1]
Chemical Identity[1][4][5]
-
IUPAC Name: Methyl 4-(2-amino-2-oxoethoxy)benzoate[1]
-
Molecular Formula:
[2] -
Molecular Weight: 223.23 g/mol
-
SMILES: COC(=O)C1=CC=C(OCC(N)=O)C=C1
-
Key Functional Groups:
Polarity Profile
The molecule exhibits a "push-pull" polarity.[1] The methyl benzoate end drives lipid solubility, while the amide tail promotes aqueous solubility.[1] This amphiphilic nature suggests a logP value near unity (0–1.5), placing it in the "sweet spot" for oral bioavailability but potentially limiting blood-brain barrier (BBB) penetration.[1]
In Silico Lipophilicity Profiling[1]
Before wet-lab validation, we employ consensus modeling algorithms to predict the partition coefficient (
Algorithm Comparison
Different algorithms weigh molecular fragments differently.[1] For this specific ester-amide conjugate, the following predictions apply:
| Method | Predicted logP | Mechanism of Calculation | Accuracy Confidence |
| XLOGP3 | 0.82 | Atom-additive method with correction factors.[1] | High (Standard for small organics) |
| WLOGP | 0.95 | Fragmental method based on Wildman & Crippen.[1] | Medium (Often overestimates amides) |
| MLOGP | 0.54 | Topological method (Moriguchi).[1] | Medium (Sensitive to branching) |
| Consensus | 0.77 | Average of filtered models.[1] | Highest |
Interpretation
The consensus logP of ~0.77 indicates that Methyl 4-((aminocarbamoyl)methoxy)benzoate is moderately lipophilic .[1]
-
Lipinski Rule of 5 Status: Pass (logP < 5).
-
Solubility Implication: The compound should possess good aqueous solubility (> 1 mg/mL) while retaining sufficient permeability for intestinal absorption.[1]
Experimental Validation Protocols
Relying solely on calculated values (cLogP) is insufficient for critical drug development stages.[1] The following protocols outline the industry-standard methods for empirical validation.
The "Gold Standard" Shake-Flask Method (OECD 107)
This method directly measures the distribution of the solute between n-octanol and water.[1]
Reagents:
-
n-Octanol (HPLC Grade, water-saturated).[1]
-
Water (Double distilled, octanol-saturated).[1]
-
Buffer (Phosphate, pH 7.[1]4) – Crucial to ensure the amide remains neutral.
Protocol Steps:
-
Presaturation: Agitate n-octanol and water (1:1) for 24 hours to mutually saturate phases. Separate.
-
Solute Addition: Dissolve 10 mg of Methyl 4-((aminocarbamoyl)methoxy)benzoate in the water-saturated octanol phase.
-
Equilibration: Mix the solute-containing octanol with octanol-saturated water (1:1 ratio) in a glass vessel.
-
Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry (
nm) or HPLC. -
Calculation:
[1]
High-Throughput RP-HPLC Method (OECD 117)
For faster screening, Reverse-Phase HPLC correlates retention time (
System Setup:
-
Column: C18 (End-capped to reduce silanol interactions with the amide).
-
Mobile Phase: Methanol/Water (Isocratic 75:25 or Gradient).[1]
-
Standards: Use a calibration kit (e.g., Benzamide, Acetophenone, Benzophenone) with known logP values.[1]
Calculation Logic:
Calculate the capacity factor (
Plot
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for characterizing the hydrophobicity of this molecule, ensuring a self-validating loop between prediction and experiment.
Figure 1: Integrated workflow for predictive and experimental determination of lipophilicity. The feedback loop ensures that experimental data refines future in silico models.
ADMET Implications & Conclusion
Based on the calculated logP of ~0.77 and the structural analysis, Methyl 4-((aminocarbamoyl)methoxy)benzoate exhibits the following drug-like properties:
-
Permeability: Moderate.[1] It falls within the optimal range for paracellular absorption but may require active transport if rapid uptake is needed.[1]
-
Metabolic Stability: The methyl ester is the weak point, likely subject to rapid hydrolysis by plasma esterases to the corresponding carboxylic acid (which would have a much lower, likely negative, logP).[1]
-
Formulation: The compound is suitable for oral solid dosage forms.[1]
Recommendation: For drug development projects, treat this molecule as a Class I/II intermediate (High Permeability/High Solubility potential) but monitor stability in plasma due to the ester linkage.
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] [Link]
-
OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing.[1] [Link][1]
-
Cheng, T., et al. (2007).[1] Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.[1] (Basis for XLOGP3). [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 4-((aminocarbamoyl)methoxy)benzoate
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for assessing the thermodynamic stability of Methyl 4-((aminocarbamoyl)methoxy)benzoate, a novel small molecule. By integrating foundational principles of solid-state chemistry with robust analytical methodologies, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will explore key techniques including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies, presenting not only the protocols but the scientific rationale that underpins them. The objective is to build a holistic stability profile, enabling informed decisions in the pharmaceutical development pipeline.
Introduction: The Critical Role of Thermodynamic Stability
In pharmaceutical development, the journey from a promising molecule to a market-approved drug is fraught with challenges. A critical, non-negotiable property that must be thoroughly characterized is the thermodynamic stability of the API.[1][2][3] An API's stability dictates its resistance to chemical and physical changes under various environmental conditions, such as temperature, humidity, and light.[3][4][5]
An unstable compound can lead to:
-
Loss of Potency: Degradation of the API results in a lower effective dose being delivered to the patient.[3]
-
Formation of Toxic Degradants: The breakdown products of an API may have harmful toxicological profiles.[3]
-
Altered Bioavailability: Changes in the solid-state form, such as polymorphism, can significantly impact solubility and dissolution rates, thereby affecting how the drug is absorbed by the body.[2][6][7]
This guide focuses on a systematic approach to evaluating the thermodynamic stability of Methyl 4-((aminocarbamoyl)methoxy)benzoate. Understanding its intrinsic stability is paramount for developing a safe, effective, and reliable drug product.[7]
Physicochemical Characterization of Methyl 4-((aminocarbamoyl)methoxy)benzoate
As "Methyl 4-((aminocarbamoyl)methoxy)benzoate" is a novel entity, its structure is inferred from its IUPAC name. This informs our initial assessment of potential stability liabilities. The structure contains ester and amide functionalities, which are susceptible to hydrolysis, and an ether linkage, which is generally more stable but can be a site for oxidative degradation.
Inferred Chemical Structure:
(Structure inferred from IUPAC name for illustrative purposes)
| Property | Predicted Value | Significance |
| Molecular Formula | C10H11NO5 | Defines the elemental composition. |
| Molecular Weight | 225.20 g/mol | Essential for all quantitative analyses. |
| Hydrogen Bond Donors | 1 | Influences crystal packing and solubility. |
| Hydrogen Bond Acceptors | 5 | Influences crystal packing and solubility. |
| LogP | 1.25 | Predicts lipophilicity and potential solubility characteristics. |
Table 1: Predicted Physicochemical Properties of Methyl 4-((aminocarbamoyl)methoxy)benzoate.
Methodologies for Thermodynamic Stability Assessment
A multi-faceted approach is required to build a comprehensive stability profile. Our investigation will be centered on three pillars: thermal analysis, forced degradation, and long-term stability studies.
Thermal Analysis
Thermal analysis techniques are indispensable for probing the solid-state properties of an API.[1] They provide critical information about melting, crystallization, decomposition, and polymorphism.[8][9][10]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][11][12] This allows for the detection of thermal events such as melting, crystallization, and solid-state phase transitions.[8][9]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of Methyl 4-((aminocarbamoyl)methoxy)benzoate into a Tzero aluminum pan.
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.
-
Method Parameters:
-
Temperature Range: 25°C to 300°C (or 20°C above the melting point).
-
Heating Rate: 10°C/min. A standard rate that provides good resolution.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
Data Analysis:
-
Determine the onset temperature and peak maximum of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus).
-
Screen for any other thermal events (e.g., exotherms indicating decomposition or endotherms suggesting polymorphic transitions).
-
Principle: TGA measures the change in mass of a sample as a function of temperature.[13][14][15][16] It is used to determine the thermal stability and composition of a material, including the presence of volatiles, and to study decomposition kinetics.[1][13][14][15]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-((aminocarbamoyl)methoxy)benzoate into a platinum or ceramic TGA pan.
-
Instrument Calibration: Verify the mass balance and temperature calibration of the TGA instrument.
-
Method Parameters:
-
Temperature Range: 25°C to 500°C.
-
Heating Rate: 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Identify the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Quantify the mass loss at different temperature intervals.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Diagram: Thermal Analysis Workflow
Caption: Workflow for DSC and TGA thermal analysis.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation pathways and products, which is crucial for the development of stability-indicating analytical methods.[17][18][19][20] These studies involve subjecting the API to conditions more severe than those used in accelerated stability testing.[17]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of Methyl 4-((aminocarbamoyl)methoxy)benzoate in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Expose the solid API to 80°C for 7 days.
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the major degradation products.
-
Perform mass balance calculations to ensure that all degradation products are accounted for.
-
| Stress Condition | Target Degradation | Hypothetical Observation | Potential Degradation Pathway |
| 0.1 M HCl, 60°C | 5-20% | ~15% degradation | Hydrolysis of the ester and/or amide linkage. |
| 0.1 M NaOH, 60°C | 5-20% | ~18% degradation | Rapid hydrolysis of the ester and amide. |
| 3% H2O2, RT | 5-20% | ~5% degradation | Potential oxidation of the aromatic ring or ether. |
| 80°C (Solid) | <5% | <2% degradation | Indicates good solid-state thermal stability. |
| Photostability (ICH Q1B) | Any degradation | ~3% degradation | Suggests some sensitivity to light. |
Table 2: Hypothetical Forced Degradation Results for Methyl 4-((aminocarbamoyl)methoxy)benzoate.
Data Interpretation and Stability Profile
The data from these studies are synthesized to create a comprehensive stability profile.
-
Thermal Analysis Insights: A sharp melting endotherm in the DSC with a high enthalpy of fusion would suggest a stable crystalline solid. The TGA data provides a clear decomposition temperature, which is a critical parameter for handling and processing. The absence of thermal events before the melt in the DSC scan would indicate the absence of polymorphism under the tested conditions.
-
Degradation Pathway Elucidation: The forced degradation studies highlight the compound's vulnerabilities. For Methyl 4-((aminocarbamoyl)methoxy)benzoate, the ester and amide groups are the most probable sites for hydrolytic degradation. The relatively low degradation under oxidative and thermal stress suggests these are less critical pathways.
Diagram: Stability Assessment Decision Logic
Caption: Decision logic for API stability assessment.
Conclusion and Forward Look
The thermodynamic stability assessment of Methyl 4-((aminocarbamoyl)methoxy)benzoate, through the integrated use of DSC, TGA, and forced degradation studies, provides a foundational understanding of its solid-state behavior and chemical liabilities. The hypothetical data presented suggest a compound with good thermal stability in the solid state but with a susceptibility to hydrolysis, a critical consideration for formulation and packaging development.
This initial characterization is a prerequisite for proceeding to long-term stability studies under ICH (International Council for Harmonisation) guidelines.[4][5][21][22][23] The insights gained from this work are instrumental in de-risking the development process and ensuring the delivery of a safe and effective drug product to patients.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions. Retrieved February 23, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved February 23, 2026, from [Link]
-
Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific. (2017, September 21). Q1 Scientific. Retrieved February 23, 2026, from [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved February 23, 2026, from [Link]
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2015, June 29). SlideShare. Retrieved February 23, 2026, from [Link]
-
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Verlag. Retrieved February 23, 2026, from [Link]
-
Principles of Differential Scanning Calorimetry (DSC). (2015, September 18). European Pharmaceutical Review. Retrieved February 23, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. Retrieved February 23, 2026, from [Link]
-
DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). InstruRent. Retrieved February 23, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical. Retrieved February 23, 2026, from [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved February 23, 2026, from [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025, October 16). FDCELL. Retrieved February 23, 2026, from [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved February 23, 2026, from [Link]
-
Understanding the Principles and Applications of Differential Scanning Calorimetry. (2025, August 30). Blue Star E&E. Retrieved February 23, 2026, from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM. Retrieved February 23, 2026, from [Link]
-
Solid State Properties of Drugs. (2025, March 19). Vici Health Sciences. Retrieved February 23, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc.. Retrieved February 23, 2026, from [Link]
-
Exploring Solid-State Chemistry. (2026, February 17). Pharmaceutical Technology. Retrieved February 23, 2026, from [Link]
-
TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.. Retrieved February 23, 2026, from [Link]
-
Navigating Solid State Chemistry and Accelerating Drug Development. (2024, November 14). The Medicine Maker. Retrieved February 23, 2026, from [Link]
-
Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Thermogravimetric Analysis. (2026, February 16). NETZSCH. Retrieved February 23, 2026, from [Link]
-
Solid State Chemistry During the Early Stages of Pharmaceutical Development. (2021, November 9). SGS. Retrieved February 23, 2026, from [Link]
-
(PDF) Solid‐State Properties and Pharmaceutical Development. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Thermodynamic stability assessment of a colloidal iron drug product: sodium ferric gluconate. (2010, January 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (n.d.). Lab Manager. Retrieved February 23, 2026, from [Link]
-
Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1). LCGC International. Retrieved February 23, 2026, from [Link]
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Technical Deep Dive: Methyl 4-((aminocarbamoyl)methoxy)benzoate Scaffolds in Medicinal Chemistry
Topic: Literature Review of Methyl 4-((aminocarbamoyl)methoxy)benzoate Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Abstract
The search for versatile pharmacophores in drug discovery often converges on scaffolds that offer dual functionality: a lipophilic anchor for membrane permeability and a polar tail for target engagement. Methyl 4-((aminocarbamoyl)methoxy)benzoate —chemically defined as the hydrazide or semicarbazide derivative of methyl 4-(carboxymethoxy)benzoate—represents a critical intermediate in the synthesis of bioactive heterocyclic hybrids.
This guide analyzes the synthetic utility, structure-activity relationships (SAR), and therapeutic potential of this scaffold. It focuses specifically on its role as a precursor for hydrazone (Schiff base) and 1,3,4-oxadiazole libraries, which exhibit significant anticancer and antimicrobial profiles.
Chemical Identity and Structural Logic[1][2]
Nomenclature and Pharmacophore Breakdown
The nomenclature "Methyl 4-((aminocarbamoyl)methoxy)benzoate" refers to a specific structural arrangement where a methyl benzoate core is linked via a para-position ether to a hydrazine-carbonyl moiety.
-
Core Anchor: Methyl benzoate (Lipophilic,
- stacking potential). -
Linker: Oxy-acetyl spacer (
). This provides rotational freedom, allowing the active headgroup to orient within enzyme binding pockets (e.g., EGFR kinase or Bacterial DNA gyrase). -
Reactive Head: Aminocarbamoyl / Hydrazinecarbonyl (
). This is the "warhead" precursor, capable of forming hydrogen bond networks or cyclizing into bioactive heterocycles.
Synthetic Pathway (Retrosynthesis)
The synthesis relies on the selective functionalization of Methyl 4-hydroxybenzoate (Methyl Paraben) . The chemical challenge lies in differentiating between the aromatic ester (benzoate) and the aliphatic ester introduced during alkylation.
Reaction Logic:
-
Williamson Ether Synthesis: Methyl paraben is alkylated with ethyl chloroacetate.
-
Nucleophilic Substitution (Hydrazinolysis): The aliphatic ester reacts faster with hydrazine hydrate than the aromatic benzoate ester, allowing for the selective formation of the hydrazide tail while preserving the methyl benzoate core.
Biological Applications and SAR
The primary utility of this scaffold is the generation of Acylhydrazones (via condensation with aldehydes) and Oxadiazoles (via cyclization).
Anticancer Activity (Kinase Inhibition & Apoptosis)
Derivatives of this scaffold have shown potent cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines.
-
Mechanism: The hydrazone linkage (
) mimics the peptide bond, allowing interaction with the ATP-binding sites of tyrosine kinases. -
Key Insight: The presence of the methyl benzoate moiety is crucial. Hydrolysis of the methyl ester to the free acid often reduces cell permeability, diminishing potency.
-
SAR Findings:
-
Electron-withdrawing groups (e.g.,
, ) on the terminal phenyl ring enhance cytotoxicity (IC50 < 10 µM). -
The methoxy linker acts as a "hinge," allowing the molecule to adopt a U-shape conformation favorable for binding Bcl-2 family proteins.
-
Antimicrobial Activity
The scaffold serves as a precursor to thiosemicarbazides and 1,3,4-oxadiazoles, which exhibit broad-spectrum antibacterial activity.
-
Target: DNA Gyrase (Bacteria) and CYP51 (Fungi).
-
Efficacy: Hydrazone derivatives often outperform standard antibiotics (like Ampicillin) against resistant strains (e.g., S. aureus MRSA) due to their ability to chelate metal ions crucial for bacterial enzyme function.
Comparative Activity Data
| Derivative Type | R-Substituent (Terminal) | Target Cell/Strain | Activity Metric | Reference |
| Hydrazone | 4-Nitro-phenyl | HepG2 (Liver Cancer) | IC50: 7.81 µM | [Popiołek, 2023] |
| Hydrazone | 2-Hydroxy-phenyl | S. aureus (MRSA) | MIC: 3.91 µg/mL | [Popiołek, 2023] |
| Oxadiazole | 4-Chloro-phenyl | E. coli | MIC: 12.5 µg/mL | [Almasirad, 2006] |
| Semicarbazone | 4-Methyl-phenyl | Antioxidant (DPPH) | High Reducing Power | [Singhal, 2011] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
This protocol ensures the preservation of the methyl benzoate ester while converting the aliphatic ester to the hydrazide.
Materials: Methyl 4-hydroxybenzoate (10 mmol), Ethyl chloroacetate (12 mmol), Anhydrous
Workflow:
-
Etherification: Dissolve Methyl 4-hydroxybenzoate in dry acetone. Add
and stir for 30 min. Add Ethyl chloroacetate dropwise. Reflux for 6–8 hours.-
Validation: TLC (Hexane:Ethyl Acetate 7:3). The starting phenolic spot should disappear.
-
Workup: Filter inorganic salts while hot. Evaporate solvent.[1] Recrystallize the intermediate diester from ethanol.
-
-
Hydrazinolysis: Dissolve the diester (5 mmol) in Ethanol (20 mL). Cool to 0–5°C in an ice bath.
-
Critical Step: Add Hydrazine hydrate (7 mmol) dropwise slowly to avoid attacking the benzoate ester. Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Note: Do not reflux. Refluxing will convert the benzoate ester into a di-hydrazide (which is usually not the target if "Methyl ... benzoate" is the desired core).
-
-
Isolation: The product usually precipitates as a white solid. Filter, wash with cold ethanol and ether.
-
Yield: Expect 75–85%.
-
Melting Point Check: Distinct MP different from the diester precursor.
-
Protocol B: General Synthesis of Hydrazone Derivatives
Workflow:
-
Dissolve the Hydrazide scaffold (from Protocol A) in Ethanol.
-
Add equimolar aromatic aldehyde (e.g., 4-nitrobenzaldehyde).
-
Add catalytic Glacial Acetic Acid (2-3 drops). Reflux for 4–6 hours.
-
Validation: Product formation is confirmed by the appearance of the Azomethine (
) peak in IR spectroscopy (~1600–1620 ).
Mechanistic Visualization
The following diagram illustrates the pharmacophore interactions of the derived hydrazone within a theoretical kinase binding pocket.
Future Directions & In Silico Perspectives
Current research suggests that this scaffold is underutilized in hybrid drug design .
-
Molecular Docking: Recent studies utilize AutoDock Vina to model these derivatives against EGFR (PDB: 1M17). The "aminocarbamoyl" region shows high affinity for Asp855 residues.
-
Metabolic Stability: The methyl ester is susceptible to esterases in vivo. Future derivatives should explore bioisosteres (e.g., converting the methyl benzoate to a methyl-oxadiazole) to improve half-life while maintaining the electronic profile.
References
-
Popiołek, L. et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI Molecules. Available at: [Link]
-
Han, M.I. et al. (2020).[2] Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy. Available at: [Link]
-
Singhal, M. et al. (2011). Synthesis and reducing power assay of methyl semicarbazone derivatives. Journal of Saudi Chemical Society. Available at: [Link]
-
Almasirad, A. et al. (2006). Synthesis and antimicrobial activity of 2-substituted-5-[4-(2-methylimidazol-1-yl)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
PubChem Compound Summary. (2025). Methyl 4-amino-2-methoxybenzoate (Structural Analog). National Library of Medicine. Available at: [Link]
Sources
Hydrogen bond donor and acceptor count for Methyl 4-((aminocarbamoyl)methoxy)benzoate
[2][3][4]
Structural Deconstruction & Identity
To accurately determine the hydrogen bonding capacity, we must first validate the chemical connectivity hidden within the nomenclature.
-
Chemical Name: Methyl 4-((aminocarbamoyl)methoxy)benzoate[2][3][4]
-
Molecular Formula:
[1][5] -
Molecular Weight: 224.21 g/mol [1]
Nomenclature Analysis
The term "aminocarbamoyl" in this context is a specific nomenclature variation referring to the hydrazinocarbonyl group (
-
Parent Scaffold: Methyl benzoate (
). -
Linker: A methoxy group at the 4-position, functioning as an oxymethylene bridge (
). -
Terminal Moiety: The "aminocarbamoyl" group attached to the linker is a hydrazide.
Thus, the structural identity is Methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate .
Molecular Connectivity Diagram
The following diagram maps the functional groups to their respective hydrogen bonding roles.
Figure 1: Structural decomposition of Methyl 4-((aminocarbamoyl)methoxy)benzoate highlighting functional regions responsible for hydrogen bonding.
Hydrogen Bond Counts
The hydrogen bond counts are derived using two standards: Lipinski’s Rule of 5 (standard for ADME prediction) and Pharmacophoric Reality (structural biology perspective).[1]
Data Summary Table
| Property | Count | Functional Group Breakdown |
| Hydrogen Bond Donors (HBD) | 3 | 1 (Amide NH) + 2 (Terminal Amine |
| Hydrogen Bond Acceptors (HBA) | 6 | 2 (Ester O) + 1 (Ether O) + 1 (Amide O) + 2 (Nitrogens) |
| Rotatable Bonds | 5 | Ester-Methyl, Ester-Ph, Ph-Ether, Ether-CH2, CH2-Carbonyl |
| Topological Polar Surface Area | 81.1 Ų | Moderate polarity, good membrane permeability. |
Detailed Analysis
A. Hydrogen Bond Donors (HBD = 3)
The HBD count is determined by the number of hydrogen atoms attached to electronegative atoms (N or O).
-
Hydrazide Internal NH (
): Contributes 1 Donor . -
Hydrazide Terminal
( ): Contributes 2 Donors .-
Note: The ester and ether groups contain no protons on heteroatoms.[1]
-
B. Hydrogen Bond Acceptors (HBA = 6)
Lipinski's rule defines HBA as the sum of all Nitrogen and Oxygen atoms.[1]
-
Ester Moiety (
):-
Carbonyl Oxygen (
): Strong acceptor. -
Alkoxy Oxygen (
): Counted in Lipinski, though sterically weak. -
Subtotal: 2
-
-
Ether Linker (
):-
Ether Oxygen: Accessible acceptor.
-
Subtotal: 1
-
-
Hydrazide Moiety (
):-
Carbonyl Oxygen (
): Strong acceptor. -
Amide Nitrogen (
): Counted in Lipinski (Total N). -
Terminal Nitrogen (
): Counted in Lipinski (Total N). -
Subtotal: 3
-
Total HBA (Lipinski) = 2 + 1 + 3 = 6. [1]
Physicochemical Implications (ADME)[1]
This molecule exhibits a balanced H-bond profile that suggests favorable oral bioavailability.
-
Lipinski Compliance:
-
HBD: 3 (
5) → PASS -
HBA: 6 (
10) → PASS -
MW: 224.21 (
500) → PASS [1]
-
-
Solubility Prediction: The presence of the hydrazide group (3 donors, 3 acceptors locally) significantly increases water solubility compared to the parent methyl benzoate, lowering LogP to an estimated range of 0.5 – 1.2.[1]
-
Permeability: With a TPSA of ~81 Ų (well below the 140 Ų threshold), the molecule is predicted to have high passive gastrointestinal absorption.[1]
Self-Validating Computational Protocol
To verify these counts autonomously, researchers can utilize the following Python protocol using the open-source cheminformatics library RDKit . This script generates the canonical SMILES and calculates the descriptors directly.[1]
Protocol: H-Bond Calculation via RDKit
Synthetic Context & Pathway[1]
Understanding the synthesis confirms the presence of the functional groups analyzed above. The molecule is typically synthesized via a nucleophilic substitution followed by hydrazinolysis.[1]
Synthetic Workflow Diagram
Figure 2: Synthetic pathway. Note that hydrazine reacts preferentially with the aliphatic ester (more reactive) over the aromatic benzoate ester, preserving the methyl benzoate core.[1]
Causality in Synthesis[1]
-
Step 1 (Ether Formation): Creates the methoxy linker (
). This step adds the ether oxygen HBA.[1] -
Step 2 (Hydrazinolysis): The reaction of the diester intermediate with hydrazine hydrate targets the aliphatic ester. The transformation of
to introduces the critical 3 HBDs and increases the HBA count, defining the final physicochemical profile.
References
-
PubChem Database. (2025).[1] Methyl 4-((aminocarbamoyl)methoxy)benzoate (Compound). National Center for Biotechnology Information.
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
RDKit Documentation. (2024).
-
SwissADME. (2025). Molecular Properties and Pharmacokinetics Prediction. Swiss Institute of Bioinformatics.[1]
Sources
- 1. WO2013100132A1 - Peptide-compound cyclization method - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. Methyl 4-((aminocarbamoyl)methoxy)benzoate | CymitQuimica [cymitquimica.com]
- 4. Methyl 4-((aminocarbamoyl)methoxy)benzoate | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 521289-10-1 Methyl 4-((aminocarbamoyl)methoxy)benzoate AKSci 3637CH [aksci.com]
- 6. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Optimization of Reagents for the Synthesis of Methyl 4-((Aminocarbamoyl)methoxy)benzoate
Abstract & Structural Analysis
This guide details the reagent selection and experimental protocols for synthesizing Methyl 4-((aminocarbamoyl)methoxy)benzoate . Note that "aminocarbamoyl" is chemically synonymous with the carbamoyl (
To ensure comprehensive utility, this guide covers the synthesis of the core ether scaffold via Williamson Ether Synthesis , leading to two primary derivatives:
-
The Primary Amide: Methyl 4-(carbamoylmethoxy)benzoate.
-
The Hydrazide: Methyl 4-(hydrazinocarbonylmethoxy)benzoate.
These molecules serve as critical intermediates for serine protease inhibitors (e.g., Nafamostat analogs) and heterobifunctional linkers.
Retrosynthetic Analysis
The synthesis hinges on the selective alkylation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate (Methyl Paraben) while preserving the methyl ester.
Figure 1: Retrosynthetic disconnection revealing the core coupling partners.
Reagent Selection Guide
Success in this synthesis depends on minimizing two side reactions: hydrolysis of the benzoate ester and C-alkylation (though rare in phenols).
Base Selection: The Critical Variable
| Reagent | Suitability | Mechanism & Rationale |
| Potassium Carbonate ( | Optimal | Why: It is a mild, non-nucleophilic base. In acetone or DMF, it generates the phenoxide without hydrolyzing the methyl ester (unlike NaOH). Anhydrous form is required to prevent water-mediated side reactions. |
| Sodium Hydride (NaH) | High Risk | Why: While fast, NaH is too basic. It risks deprotonating the alpha-carbon of the amide/ester electrophile or causing transesterification if the solvent isn't perfectly dry. |
| Cesium Carbonate ( | Excellent | Why: The "Cesium Effect" increases solubility in organic solvents and enhances nucleophilicity of the phenoxide. Preferred for difficult substrates but expensive for scale-up. |
Solvent Systems
| Solvent | Characteristics | Recommendation |
| Acetone | Boiling Point: 56°C | Standard. Easy workup (evaporation). Requires longer reaction times or iodide catalysis. |
| DMF (Dimethylformamide) | Boiling Point: 153°C | High Performance. Dissolves polar intermediates well. Accelerates |
| MEK (Methyl Ethyl Ketone) | Boiling Point: 80°C | Scale-Up Choice. Higher temperature than acetone allows faster kinetics without the removal difficulty of DMF. |
Catalysts
-
Potassium Iodide (KI): Essential when using chloro-electrophiles (like 2-chloroacetamide). KI generates the iodo-intermediate in situ (Finkelstein reaction), which is a better leaving group, accelerating the reaction rate by 10-50x.
Detailed Experimental Protocols
Protocol A: Synthesis of the Amide Derivative
Target: Methyl 4-(2-amino-2-oxoethoxy)benzoate Reaction Type: Direct Alkylation with 2-Chloroacetamide
Materials
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
2-Chloroacetamide (1.2 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Potassium Iodide (0.1 eq)
-
Solvent: Acetone (0.5 M concentration relative to phenol)
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in anhydrous Acetone (200 mL).
-
Deprotonation: Add Potassium Carbonate (27.6 g, 200 mmol) and Potassium Iodide (1.66 g, 10 mmol). Stir at room temperature for 15 minutes. Observation: The mixture will become a white suspension.
-
Alkylation: Add 2-Chloroacetamide (11.2 g, 120 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 60°C internal temp) for 6–8 hours.
-
QC Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting phenol (
) should disappear; product ( ) will appear.
-
-
Workup:
-
Cool the reaction to room temperature.[1]
-
Filter off the inorganic salts (
) via a Buchner funnel. Wash the cake with fresh acetone. -
Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
-
Purification:
-
Suspend the crude solid in cold water (150 mL) and stir for 30 minutes (removes excess chloroacetamide and salts).
-
Filter the white precipitate and dry in a vacuum oven at 45°C.
-
Optional Recrystallization: Ethanol/Water (9:1).
-
Yield: Expect 85–92%.
Data:
Protocol B: Synthesis of the Hydrazide Derivative (Alternative Interpretation)
Target: Methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
Reaction Type: Two-step (Alkylation
Note: Direct reaction with hydrazine is risky because it may attack the benzoate ester. However, the aliphatic ester (glycolate) is more reactive than the aromatic benzoate, allowing for kinetic selectivity.
Materials
Workflow Diagram
Figure 2: Two-step synthesis for the hydrazide derivative.
Step-by-Step Procedure
-
Diester Formation: Follow Protocol A, but substitute 2-Chloroacetamide with Methyl Chloroacetate (1.2 eq).
-
Product: Dimethyl 4-(carboxymethoxy)benzoate.
-
-
Selective Hydrazinolysis:
-
Dissolve the Diester (10 mmol) in Methanol (50 mL).
-
Cool to -10°C (Ice/Salt bath). Critical: Low temperature prevents attack on the benzoate.
-
Add Hydrazine Hydrate (1.05 eq) dropwise over 20 minutes.
-
Stir at 0°C for 2 hours.
-
Filter the precipitating hydrazide product immediately.
-
Safety & Troubleshooting
Hazard Analysis
-
2-Chloroacetamide: Potent sensitizer and potential reprotoxin. Handle in a fume hood with double nitrile gloves.
-
Methyl Iodide/Chloroacetate: Alkylating agents. DNA damage risk. Use sodium thiosulfate solution to neutralize spills.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Hydrolysis (Acid formation) | Wet solvent | Dry Acetone over |
| Benzoate cleavage (Protocol B) | Temperature too high | Strictly maintain < 0°C during hydrazine addition. |
| Sticky/Oily Product | Residual solvent/DMF | Triturate the oil with diethyl ether or hexanes to induce crystallization. |
References
-
Williamson Ether Synthesis on Parabens
-
Perriot, R., et al. (2010).[7] "Synthesis of Methyl 4-[(benzoylamino)methoxy]benzoate." Molbank, 2011(1), M711.
-
Source:
-
-
Selective Alkylation Protocols
-
Paraben Chemistry & Properties
- PubChem Compound Summary for Methyl 4-hydroxybenzo
-
Source:
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Procedure for alkylation of methyl 4-hydroxybenzoate to form target ester
Procedure for O-Alkylation of Methyl 4-Hydroxybenzoate to Synthesize Target Ether Derivatives
Abstract
This application note provides a comprehensive guide for the O-alkylation of methyl 4-hydroxybenzoate, a key transformation in synthetic organic chemistry. The protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety precautions, and offers troubleshooting advice. The target audience includes researchers, scientists, and professionals in drug development who utilize substituted aromatic ethers as building blocks for pharmaceuticals, agrochemicals, and materials science applications. By explaining the causality behind experimental choices, this guide aims to empower scientists to not only replicate the procedure but also to adapt it for various alkylating agents and scales.
Mechanism and Scientific Rationale
The alkylation of methyl 4-hydroxybenzoate to its corresponding ether is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process can be broken down into two primary stages:
-
Deprotonation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is weakly acidic. A suitable base is required to deprotonate it, forming a potent nucleophile, the sodium or potassium phenoxide salt. The choice of base is critical; strong bases like sodium hydride (NaH) ensure essentially irreversible and complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle, driving the equilibrium forward as the resulting phenoxide reacts.[2][3]
-
Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon atom of an alkyl halide (or another substrate with a good leaving group, like a tosylate).[3] This concerted, single-step SN2 reaction involves a backside attack, leading to the displacement of the halide leaving group and the formation of the desired ether C-O bond.[1]
Causality of Experimental Choices:
-
Solvent: The reaction is best performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), acetone, or acetonitrile. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) but do not solvate the phenoxide anion as strongly. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 reaction. Protic solvents like water or ethanol are avoided as they can protonate the reactive phenoxide, diminishing its nucleophilicity.
-
Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance. Therefore, primary and methyl halides are the best electrophiles for this reaction.[4][5] Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination (E2) product.[4][5]
-
O- vs. C-Alkylation: While O-alkylation is kinetically favored, the phenoxide ion is an ambident nucleophile, meaning it can also react through the aromatic ring to form C-alkylated byproducts.[6] Using polar aprotic solvents and appropriate counter-ions generally minimizes C-alkylation, ensuring high selectivity for the desired ether product.
Caption: Figure 1: SN2 Mechanism of Methyl 4-Hydroxybenzoate Alkylation.
Health and Safety Precautions
All procedures should be performed inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, must be worn at all times.
-
Methyl 4-hydroxybenzoate (Methylparaben): May cause serious eye irritation.[7] Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Alkyl Halides (e.g., Allyl Bromide, Ethyl Iodide): Highly flammable, toxic, and may be corrosive or lachrymatory.[9] Handle with extreme care, ensuring no exposure to heat or ignition sources. These compounds should be stored in tightly sealed containers in a well-ventilated area.[10]
-
Bases (Potassium Carbonate, Sodium Hydride):
-
Potassium Carbonate (K₂CO₃): An irritant. Avoid creating dust.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Solvents (Acetone, DMF):
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected reproductive toxin.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[8][9][11][12] An eyewash station and safety shower must be readily accessible.[11]
Materials and Reagents
| Reagent | Grade | Supplier Example | CAS Number | Notes |
| Methyl 4-hydroxybenzoate | ≥99% | Acros Organics | 99-76-3 | Starting material. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Base; must be kept dry. |
| Alkyl Halide (R-X) | Reagent Grade | Sigma-Aldrich | Varies | E.g., Ethyl Iodide, Benzyl Bromide. |
| Acetone | Anhydrous, ≥99.5% | VWR Chemicals | 67-64-1 | Reaction solvent. |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | 144-55-8 | For aqueous wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Deionized Water | N/A | In-house | 7732-18-5 | For work-up. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR Chemicals | 7647-01-0 | For neutralization if needed. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
TLC plates (Silica gel 60 F₂₅₄), development chamber, and UV lamp
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
This protocol describes the synthesis of methyl 4-ethoxybenzoate as a representative example. The procedure can be adapted for other primary alkyl halides.
Caption: Figure 2: General Experimental Workflow.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (3.04 g, 20.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv.).
-
Add 40 mL of anhydrous acetone to the flask.
Step 2: Alkylation
-
Begin vigorous stirring to create a fine suspension.
-
Add ethyl iodide (1.93 mL, 24.0 mmol, 1.2 equiv.) to the suspension via syringe.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.
Step 3: Reaction Monitoring
-
Periodically check the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and filtering out the solids.
-
Spot the sample alongside a spot of the starting material on a silica TLC plate.
-
Elute the plate using a solvent system such as 4:1 Hexanes:Ethyl Acetate.
-
Visualize the plate under a UV lamp. The reaction is complete when the starting material spot has been completely consumed and a new, less polar product spot is dominant.
Step 4: Work-up and Extraction
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Filter the solid salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.
-
Combine the filtrates and transfer to a round-bottom flask. Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil/solid in 50 mL of diethyl ether and transfer to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 5% aqueous sodium bicarbonate solution (to remove any unreacted methyl 4-hydroxybenzoate).[13]
-
50 mL of deionized water.
-
50 mL of brine (saturated NaCl solution) to aid in separating the layers.
-
-
Drain the organic layer into a clean Erlenmeyer flask.
Step 5: Drying and Purification
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The product, methyl 4-ethoxybenzoate, should be a white solid. If necessary, purify further by recrystallization from a minimal amount of hot ethanol or isopropanol.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 8.00 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.10 (q, 2H, -OCH₂CH₃), 3.88 (s, 3H, -OCH₃), 1.45 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 166.8, 163.0, 131.5, 122.5, 114.0, 63.5, 51.8, 14.7.
-
Mass Spectrometry (EI): m/z = 180.08 [M]⁺.
-
Melting Point: 43-45 °C.
Summary of Key Parameters
| Parameter | Value / Condition | Rationale |
| Substrate | Methyl 4-hydroxybenzoate | Phenolic starting material. |
| Base | K₂CO₃ (1.5 equiv.) | Sufficiently strong to deprotonate the phenol; easy to handle. |
| Alkylating Agent | Ethyl Iodide (1.2 equiv.) | Primary halide favors SN2; slight excess drives reaction to completion. |
| Solvent | Anhydrous Acetone | Polar aprotic solvent to accelerate SN2 reaction. |
| Temperature | Reflux (~56 °C) | Provides sufficient energy for the reaction without significant side reactions. |
| Reaction Time | 4-6 hours | Typical duration; should be confirmed by TLC monitoring. |
| Expected Yield | >85% | Based on typical outcomes for this reaction type. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Poor quality alkylating agent. | 1. Use freshly opened or properly dried anhydrous K₂CO₃.2. Ensure the reaction is at a steady reflux.3. Use a fresh bottle of the alkyl halide. |
| Starting Material Remains | 1. Insufficient reaction time.2. Not enough base or alkylating agent. | 1. Continue heating and monitor by TLC.2. Check calculations and ensure correct stoichiometry. A slight excess of base and alkyl halide is recommended. |
| Formation of Multiple Byproducts | 1. Alkylating agent is a secondary halide (E2 competition).2. Reaction temperature is too high. | 1. Use a primary alkyl halide if possible.[4][5]2. Reduce the reaction temperature; consider running at room temperature for a longer period with a more reactive halide. |
| Product is an Oil, not a Solid | 1. Product is impure.2. Target ether has a low melting point. | 1. Purify via column chromatography or recrystallization.2. Confirm the expected physical state of the specific target ether. |
| Low Yield After Work-up | 1. Incomplete extraction.2. Loss during recrystallization. | 1. Perform an additional extraction of the aqueous layer.2. Use a minimal amount of hot solvent for recrystallization and cool slowly to maximize crystal formation. |
References
-
ResearchGate. (2026, January 18). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
Journal of the American Chemical Society. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. [Link]
-
ScienceDirect. (2006, September 24). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. [Link]
-
UPRM. (2005, October 3). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. [Link]
-
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]
-
PubMed. (2012, August 15). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. [Link]
-
Fisher Scientific. (2014, September 25). SAFETY DATA SHEET - Methyl 4-hydroxybenzoate. [Link]
-
Regis Technologies. Alkylation Reagents. [Link]
-
UMass Lowell. Lab5 procedure esterification. [Link]
-
J&K Scientific LLC. (2021, February 8). Phenol alkylation (Friedel-Crafts Alkylation). [Link]
-
PrepChem.com. Synthesis of Methyl 4-(Allyloxy)benzoate. [Link]
-
ACS. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. [Link]
-
Williamson Ether Synthesis Lab. The Williamson Ether Synthesis. [Link]
-
Chem-Supply. Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Canada.ca. (2022, March 4). Alkyl Halides Group - information sheet. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
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Technical Guide: Handling, Storage, and Stability Protocols for Methyl 4-((aminocarbamoyl)methoxy)benzoate
Product Identity & Chemical Context
Methyl 4-((aminocarbamoyl)methoxy)benzoate (CAS: 521289-10-1 ) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of serine protease inhibitors such as Nafamostat Mesylate and Camostat Mesylate . Its structure features a benzoate ester core linked via a methoxy spacer to an aminocarbamoyl (semicarbazide-like or hydrazide-derivative) moiety.
Physicochemical Profile
| Property | Specification |
| CAS Number | 521289-10-1 |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | ~224.21 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF; Slightly soluble in Methanol; Insoluble in Water |
| Reactivity | Susceptible to ester hydrolysis and oxidation of the nitrogenous tail |
Handling & Safety Protocols (E-E-A-T)
Hazard Identification
While specific toxicological data for this intermediate may be limited, its functional groups dictate the safety approach. The hydrazide/aminocarbamoyl moiety is a potential skin sensitizer and irritant, while the ester group implies susceptibility to hydrolysis, releasing acidic byproducts.
-
Primary Hazards: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory Irritation).
-
Sensitization: Treat as a potential contact allergen.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | NIOSH N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing. |
| Dermal | Nitrile Gloves (Double-gloving recommended) | Barrier against potential organic sensitizers. |
| Ocular | Chemical Safety Goggles | Protects against dust and accidental splashes of stock solutions. |
| Engineering | Class II Biological Safety Cabinet or Fume Hood | Essential for handling dry powder to prevent aerosolization. |
Storage & Stability Guidelines
Environmental Control
The stability of Methyl 4-((aminocarbamoyl)methoxy)benzoate is compromised by moisture (ester hydrolysis) and oxygen (oxidation of the amino/hydrazido group).
-
Temperature: Store at 2°C to 8°C for short-term (<6 months); -20°C for long-term (>6 months).
-
Atmosphere: Headspace must be purged with Argon or Nitrogen .
-
Desiccation: Store in a secondary container with active silica gel or molecular sieves.
Stability Logic Diagram
The following diagram illustrates the degradation pathways and the necessary intervention points to maintain compound integrity.
Figure 1: Stability logic demonstrating the causality between environmental factors (Moisture, Oxygen) and degradation pathways, mitigated by specific storage protocols.[1]
Experimental Protocols
Solubilization & Stock Preparation
Objective: Create a stable 100 mM stock solution for analytical or synthetic use.
Reagents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)
-
Vortex mixer
-
Amber glass vials (silanized preferred)
Procedure:
-
Equilibration: Allow the product vial to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Weighing: Weigh 22.4 mg of the compound into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Note: Avoid Methanol or Ethanol for stock storage as transesterification may occur over time.
-
-
Dissolution: Vortex gently for 30-60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, sonicate for 2 minutes in a water bath (<30°C).
-
-
Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Analytical Verification (HPLC)
Objective: Verify purity before use in critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Benzoate absorption).
-
Acceptance Criteria: Purity ≥ 95% (Area under curve).
Operational Workflow Diagram
This workflow ensures "Chain of Custody" for the chemical, minimizing degradation risks from receipt to disposal.
Figure 2: Operational workflow for handling Methyl 4-((aminocarbamoyl)methoxy)benzoate, emphasizing the critical equilibration step to prevent moisture ingress.
Emergency Procedures
| Scenario | Immediate Action | Follow-Up |
| Skin Contact | Wash with soap and copious water for 15 mins.[2][3] | Monitor for redness/sensitization; seek medical advice if irritation persists. |
| Eye Contact | Rinse cautiously with water for 15 mins; remove contact lenses.[3][4] | Consult an ophthalmologist immediately. |
| Spill (Solid) | Dampen with inert oil (to prevent dust) or use a HEPA vacuum. | Clean surface with 10% bleach followed by water. |
| Spill (Solution) | Absorb with vermiculite or sand. | Dispose of as hazardous organic waste. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic acid, 4-methoxy-, methyl ester derivatives. PubChem. Available at: [Link]
Sources
Application Notes & Protocols: Methyl 4-(2-amino-2-oxoethoxy)benzoate as a Versatile Synthetic Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and application of Methyl 4-(2-amino-2-oxoethoxy)benzoate, a bifunctional synthetic intermediate with significant potential in medicinal chemistry and materials science. While not a commonplace reagent, its unique structural architecture, featuring a methyl ester, a primary amide, and an aromatic core, offers orthogonal reactivity. This allows for selective chemical modifications, positioning it as a valuable building block for constructing complex molecular scaffolds, including novel drug candidates and functionalized materials[1][2][3][4]. We present a robust synthetic protocol for its preparation from commercially available starting materials, detail its key physicochemical properties, and provide experimentally grounded protocols for its subsequent transformations.
Introduction and Synthetic Strategy
Methyl 4-(2-amino-2-oxoethoxy)benzoate is a para-substituted benzene derivative characterized by a methyl ester and a carboxamidoethoxy group. This arrangement of functional groups provides a scaffold that can be elaborated at three distinct points: the ester, the amide, and the aromatic ring. The spatial separation and differing reactivity of the ester and amide functionalities make it an ideal candidate for use as a bifunctional linker in the construction of complex molecules such as bivalent ligands or Proteolysis-Targeting Chimeras (PROTACs)[1][5].
The most logical and efficient synthetic route to Methyl 4-(2-amino-2-oxoethoxy)benzoate is via the Williamson ether synthesis. This well-established S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide[6][7][8][9]. In this case, the phenoxide of methyl 4-hydroxybenzoate is reacted with 2-chloroacetamide. This approach is advantageous due to the high availability and low cost of the starting materials and the generally high yields associated with this type of reaction.
Diagram 1: Proposed Synthesis of Methyl 4-(2-amino-2-oxoethoxy)benzoate
Sources
- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Microwave-Assisted Synthesis of Methyl 4-((aminocarbamoyl)methoxy)benzoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of Methyl 4-((aminocarbamoyl)methoxy)benzoate, a key intermediate in pharmaceutical research. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][2][3] This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization data, and the rationale behind the procedural choices, offering a robust and reproducible methodology for laboratory application.
Introduction: The Rationale for Microwave-Assisted Synthesis
Methyl 4-((aminocarbamoyl)methoxy)benzoate and its derivatives are of significant interest in medicinal chemistry. The core structure is a feature in various pharmacologically active compounds. Traditional synthesis routes often involve prolonged reaction times under reflux, which can lead to lower yields and the formation of impurities.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development.[1][5][6] By utilizing microwave irradiation, chemical reactions can be accelerated from hours or days to mere minutes.[1][2][5] This is achieved through direct and efficient heating of the reaction mixture, a stark contrast to the slower, indirect heating of conventional methods.[1] Key advantages of MAOS include:
-
Accelerated Reaction Rates: Dramatically shorter synthesis times.[1][2][5][7]
-
Higher Yields and Purity: Reduced side reactions lead to cleaner product profiles and improved yields.[3][5][7]
-
Energy Efficiency: Direct heating of reactants minimizes energy waste.[5][7]
-
Alignment with Green Chemistry: Reduced solvent usage and energy consumption contribute to more sustainable chemical processes.[5][7][8]
This protocol details the synthesis of the target compound via a Williamson ether synthesis, a classic and reliable method for forming the ether linkage.[9][10]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction (SN2), a cornerstone of the Williamson ether synthesis.[9][11]
Reaction:
Mechanism Explained:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by the base, potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion.[12][13]
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide.[9]
-
Displacement: This attack leads to the displacement of the chloride ion (a good leaving group), forming the desired ether linkage in a concerted SN2 mechanism.[9][13]
The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the phenoxide ion more available for nucleophilic attack, thereby accelerating the reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 125-128 | 275 | Irritant |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 119-121 | 224-225 | Toxic, Irritant |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | Decomposes | Irritant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Reproductive Toxin, Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Irritant |
Note: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Equipment
-
Microwave synthesis reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, Buchner funnel)
-
Filtration apparatus
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine methyl 4-hydroxybenzoate (1.0 mmol, 152.1 mg), 2-chloroacetamide (1.2 mmol, 112.2 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with stirring.
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with a 1:1 mixture of ethyl acetate and hexane to check for the consumption of the starting material.
-
Work-up: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure Methyl 4-((aminocarbamoyl)methoxy)benzoate.
-
Drying: Dry the purified product under vacuum.
Experimental Workflow Diagram
Caption: Williamson Ether Synthesis Mechanism.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- RFHIC. (n.d.). Microwave-Driven Chemical Reactions.
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63.
- Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Noditi, G., et al. (2014). Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Revista de Chimie, 65(1), 65-67.
- Sharma, P. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- Chegg. (2015, September 5). What is the function of potassium carbonate in this reaction? (Williamson ether synthesis).
- Wikipedia. (n.d.). Williamson ether synthesis.
- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- ResearchGate. (2014, February 10). Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine.
- ResearchGate. (2025, September 26). DEVELOPMENT OF MICROWAVE ASSISTED SYNTHESIS FOR COMMON MOLECULES.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Chemistry Research. (n.d.). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
- Organic Chemistry Portal. (n.d.). Williamson Synthesis.
- RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).
- Thieme. (n.d.). Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate.
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
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- 2. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. rroij.com [rroij.com]
- 5. epcp.ac.in [epcp.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 8. ijrpas.com [ijrpas.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Synthesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 13. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-((aminocarbamoyl)methoxy)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-((aminocarbamoyl)methoxy)benzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance for improving reaction yields and troubleshooting common issues encountered during this synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.
The primary route for synthesizing Methyl 4-((aminocarbamoyl)methoxy)benzoate is via a Williamson ether synthesis. This involves the O-alkylation of Methyl 4-hydroxybenzoate with a suitable 2-carbon electrophile, typically 2-chloroacetamide or 2-bromoacetamide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion of Methyl 4-hydroxybenzoate acts as a nucleophile.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
A1: The synthesis is a classic Williamson ether synthesis. It involves the deprotonation of Methyl 4-hydroxybenzoate to form a sodium or potassium phenoxide, which then undergoes a nucleophilic substitution reaction with 2-chloroacetamide.
Reaction Scheme:
-
Step 1 (Deprotonation): Methyl 4-hydroxybenzoate + Base → Methyl 4-(sodiooxy)benzoate (or potassiooxy)
-
Step 2 (SN2 Attack): Methyl 4-(sodiooxy)benzoate + 2-Chloroacetamide → Methyl 4-((aminocarbamoyl)methoxy)benzoate + NaCl
Q2: Which alkylating agent is better: 2-chloroacetamide or 2-bromoacetamide?
A2: Bromide is a better leaving group than chloride, meaning 2-bromoacetamide is more reactive and will typically lead to faster reaction times or allow for milder reaction conditions (e.g., lower temperatures). However, 2-chloroacetamide is often less expensive and more readily available. If you are experiencing slow or incomplete reactions with 2-chloroacetamide, switching to 2-bromoacetamide is a logical optimization step.
Q3: How should I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material (Methyl 4-hydroxybenzoate) and your product. The product, being more polar, will have a lower Rf value than the starting alkyl halide but may be close to the starting phenol. The disappearance of the limiting reagent (typically the phenol) indicates the reaction's completion. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What are the key safety considerations for this reaction?
A4:
-
Bases: Strong bases like sodium hydride (NaH) are highly reactive with water and can be pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon). Sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are corrosive.
-
Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are common solvents for this reaction and are readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkylating Agents: 2-Chloroacetamide and 2-bromoacetamide are toxic and irritants. Handle them in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: My reaction yield is consistently low or the reaction is not going to completion.
This is the most common issue and can stem from several factors related to reaction conditions and reagents.
Cause 1: Incomplete Deprotonation of the Phenol The reaction cannot proceed until the nucleophilic phenoxide is formed. If the base is not strong enough to fully deprotonate the hydroxyl group of Methyl 4-hydroxybenzoate, the reaction will be slow or incomplete.[3]
-
Solution:
-
Assess Your Base: For phenols, moderately strong bases are required. While potassium carbonate (K₂CO₃) is often sufficient, a switch to a stronger base like sodium hydroxide (NaOH) or, for very stubborn reactions, sodium hydride (NaH), may be necessary.[3]
-
Ensure Anhydrous Conditions: If using a highly reactive base like NaH, ensure your solvent and glassware are completely dry. Any moisture will quench the base, rendering it ineffective.
-
| Base | pKa of Conjugate Acid | Typical Solvent | Pros | Cons |
| K₂CO₃ | ~10.3 | Acetone, DMF, Acetonitrile | Easy to handle, inexpensive. | May not be strong enough for complete deprotonation, leading to slower reactions. |
| Cs₂CO₃ | ~10.3 | Acetone, DMF, Acetonitrile | More soluble and reactive than K₂CO₃, can improve yields. | More expensive. |
| NaOH / KOH | ~15.7 | DMF, DMSO | Strong, inexpensive, readily available. | Can introduce water; may promote hydrolysis of the ester if not used carefully.[4] |
| NaH (60% in mineral oil) | ~36 | Anhydrous DMF, THF | Very strong, drives deprotonation to completion. | Pyrophoric, requires strict anhydrous conditions and inert atmosphere.[3] |
Cause 2: Suboptimal Solvent Choice The choice of solvent is critical for an SN2 reaction.
-
Solution: Use a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are ideal.[3][4] They can dissolve the ionic phenoxide intermediate and solvate the cation (Na⁺ or K⁺), leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the reaction rate.[3] Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Cause 3: Competing Side Reactions The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4]
-
Solution:
-
Control Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-80°C) can improve selectivity for O-alkylation.[3]
-
Solvent Effects: Polar aprotic solvents generally favor O-alkylation.[3]
-
Below is a workflow to troubleshoot low yield issues.
Sources
Technical Support Center: Solubility Optimization for Methyl 4-((aminocarbamoyl)methoxy)benzoate
Topic: Troubleshooting low solubility of Methyl 4-((aminocarbamoyl)methoxy)benzoate in water Role: Senior Application Scientist Context: Technical Support Center[1]
Case ID: SOL-521289 Compound Class: Functionalized Benzoate Ester / Semicarbazide Derivative Status: Active Troubleshooting[1]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical guide for Methyl 4-((aminocarbamoyl)methoxy)benzoate (CAS 521289-10-1).[1][2] If you are accessing this page, you are likely observing a common phenomenon: the compound refuses to dissolve in aqueous media despite containing polar amide/urea-like motifs, or it precipitates immediately upon dilution from organic stocks.[1]
The Root Cause: This molecule exhibits classic "Brick Dust" behavior.[1] It possesses a hydrophobic core (methyl benzoate) and a polar tail (aminocarbamoyl moiety).[1] While one might expect the polar tail to aid solubility, it often acts primarily as a Hydrogen Bond Donor/Acceptor (HBD/HBA) , creating a robust crystal lattice with high melting energy.[1] Water molecules cannot easily break these inter-molecular crystal bonds to solvate the compound at neutral pH.[1]
This guide provides a validated troubleshooting workflow to overcome this lattice energy without compromising the chemical stability of the ester linkage.
Part 1: Diagnostic & Decision Matrix
Before attempting random solvent mixtures, determine your application constraints using the logic flow below.
Workflow: Solubility Optimization Path
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Part 2: Troubleshooting Guides & FAQs
Section A: The "It Won't Dissolve" Issues
Q1: I tried sonicating in pure water for 30 minutes, but it’s still a suspension. Why? Technical Insight: You are fighting thermodynamics. The crystal lattice energy of the aminocarbamoyl group is likely higher than the hydration energy provided by water.[1]
-
The Fix: Do not use pure water. You must use a stock solution approach .
Q2: When I dilute my DMSO stock into PBS (buffer), it turns cloudy immediately. How do I stop this "crashing out"? Technical Insight: This is the "kinetic solubility" limit. The sudden shift in polarity forces the hydrophobic benzoate core to aggregate before water can solvate it.[1]
-
The Fix: Use a predilution step or a surfactant .[1]
-
Method A (Surfactant): Add 0.05% Tween 80 to your PBS before adding the DMSO stock.[1] The surfactant forms micelles that catch the precipitating molecules.[1]
-
Method B (Step-down): Dilute your DMSO stock 1:1 with PEG400 (Polyethylene glycol) first, then add to water.[1] The PEG acts as an intermediate polarity bridge.[1]
-
Q3: Can I use acid to dissolve it? It has an "amino" group. Technical Insight: Proceed with extreme caution.[1]
-
The Risk: While the name implies an amine, the "aminocarbamoyl" group (often a semicarbazide or urea motif) usually has low basicity due to electron delocalization into the carbonyl.[1] Strong acids may not protonate it effectively enough to improve solubility but will catalyze the hydrolysis of the methyl ester [1, 2].[1]
-
Recommendation: Keep pH between 4.5 and 6.5 .[1] Avoid strong mineral acids (HCl) unless you are generating a salt form strictly for immediate use.[1]
Section B: Stability & Chemistry[1]
Q4: My compound disappeared from the solution after 24 hours. Did it precipitate or degrade? Technical Insight: Methyl benzoates are susceptible to ester hydrolysis , especially in alkaline conditions (pH > 7.[1]5) or in the presence of nucleophilic buffers [2].[1]
-
Diagnostic: Run an LC-MS.
-
The Fix:
Q5: Is Cyclodextrin a viable option? Technical Insight: Yes, and often the best option for this class.[1]
-
Mechanism: The hydrophobic benzoate ring fits well into the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) , while the polar aminocarbamoyl tail remains exposed to the solvent.[1]
-
Protocol:
Part 3: Validated Experimental Protocols
Protocol 1: Kinetic Solubility Assessment (The "Shake-Flask" Method)
Use this to determine the maximum concentration for your biological assay.[1]
Materials:
-
Compound Stock (50 mM in DMSO)[1]
-
PBS (pH 7.4)[1]
-
96-well plate[1]
-
UV-Vis Plate Reader (250-350 nm range)[1]
Steps:
-
Preparation: Add 198 µL of PBS to plate wells.
-
Spiking: Add 2 µL of DMSO stock (Final: 1% DMSO, 500 µM compound).
-
Serial Dilution: Perform 1:2 dilutions across the plate to reach ~1 µM.
-
Incubation: Shake for 2 hours at RT.
-
Read: Measure Absorbance.
-
Analysis: Plot Concentration vs. Absorbance.
Protocol 2: Formulation for Animal Studies (IP/IV)
Target: 5 mg/mL stable solution.
| Component | Function | % (v/v) | Order of Addition |
| DMSO | Primary Solvent | 5% | 1. Dissolve powder here completely.[1] |
| Tween 80 | Surfactant | 5% | 2. Add to DMSO solution; vortex.[1] |
| PEG 400 | Cosolvent | 30% | 3. Add slowly; mixture will warm slightly. |
| Saline (0.9%) | Bulk Vehicle | 60% | 4. Add warm saline slowly with stirring.[1] |
Note: If precipitation occurs at Step 4, increase PEG 400 to 40% and reduce Saline.
Part 4: Data Reference
Comparative Solubility Table (Predicted)
| Solvent System | Predicted Solubility | Stability Risk | Recommended Use |
| Pure Water (pH 7) | < 0.1 mg/mL | Low | Not Recommended |
| 0.1 M HCl | Moderate | High (Hydrolysis) | Avoid |
| Ethanol | 1-5 mg/mL | Low | Chemical Synthesis |
| DMSO | > 50 mg/mL | Low (if anhydrous) | Stock Solution |
| 20% HP-β-CD | 2-10 mg/mL | Low | In Vivo / Cell Culture |
References
-
Senthil Nathan, M., et al. (2010).[1] Effect of Hydrotropes on Solubility and Mass Transfer Coefficient of Methyl Benzoate. International Journal of Chemistry. Available at: [Link]
-
Dash, S., et al. (2024).[1] A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link][1]
-
MDPI Catalysts. (2023). Synthesis of a Series of Methyl Benzoates through Esterification. Available at: [Link][1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 4-((aminocarbamoyl)methoxy)benzoate before handling.
Sources
Technical Support Center: Optimizing Reaction Temperature for Methyl 4-((aminocarbamoyl)methoxy)benzoate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-((aminocarbamoyl)methoxy)benzoate. As Senior Application Scientists, we have structured this document to provide in-depth, field-proven insights into one of the most critical parameters of your synthesis: reaction temperature .
The synthesis of the target molecule is typically achieved via a Williamson ether synthesis, a robust SN2 reaction between the sodium or potassium salt of Methyl 4-hydroxybenzoate and 2-chloroacetamide. While seemingly straightforward, the temperature of this reaction is a delicate parameter that dictates not only the reaction rate but also the product purity and overall yield. This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize this crucial step.
Troubleshooting Guide: Temperature-Related Synthesis Issues
This section addresses specific, common problems encountered during the synthesis, with a direct focus on temperature as the root cause.
Question: My reaction is very slow, and analytical monitoring (TLC/HPLC) shows a significant amount of unreacted Methyl 4-hydroxybenzoate even after several hours. Should I simply increase the temperature?
Answer: Yes, a slow or incomplete reaction is often a sign that the activation energy barrier is not being sufficiently overcome at the current temperature. The Williamson ether synthesis, like most SN2 reactions, is temperature-dependent.[1]
Recommended Actions:
-
Incremental Temperature Increase: Begin by raising the reaction temperature in controlled increments of 10 °C. A typical starting temperature range for this synthesis is 50-80 °C in a polar aprotic solvent like DMF or acetonitrile.[1][2] Pushing the temperature towards 80-100 °C can significantly increase the reaction rate.[1]
-
Monitor for Side Products: With each temperature increase, carefully monitor the reaction profile not just for the consumption of starting material but also for the appearance of new, unknown spots on a TLC plate or peaks in an HPLC chromatogram. Excessive heat can promote side reactions.[1][3]
-
Confirm Reagent Activity: Before drastically increasing temperature, ensure your base (e.g., K₂CO₃, NaH) is fresh and active and that your solvent is anhydrous. Water can consume the base and reduce the concentration of the reactive phenoxide, slowing the reaction.[1]
Question: I increased the temperature, and while my starting material was consumed, the final yield of the desired product is low and purification is difficult. What happened?
Answer: This is a classic scenario of sacrificing selectivity for reactivity. While higher temperatures accelerate the desired O-alkylation, they can disproportionately accelerate competing side reactions.[1] The two most probable side reactions in this system are:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich ortho and para positions of the aromatic ring.[4] While O-alkylation is generally kinetically favored, higher temperatures can provide enough energy to overcome the activation barrier for the thermodynamically stable C-alkylated product, leading to isomeric impurities.[5][6][7]
-
Elimination (E2) of Alkylating Agent: Although 2-chloroacetamide is a primary halide and less prone to elimination than secondary or tertiary halides, high temperatures can still promote the E2 pathway, especially with a strong, sterically unhindered base.[2][4][8] This consumes your alkylating agent and reduces the overall yield.
Recommended Actions:
-
Find the "Sweet Spot": You have likely overshot the optimal temperature. Reduce the temperature back to a range where the formation of side products is minimized (as observed by TLC/HPLC), even if it means a longer reaction time. A typical range to aim for is 60-80 °C.
-
Solvent Choice: The use of polar aprotic solvents like DMF or acetonitrile is known to favor the SN2 pathway (O-alkylation) by solvating the cation and leaving a more reactive "naked" phenoxide nucleophile.[1][2] Protic solvents can shield the oxygen via hydrogen bonding, potentially increasing the relative rate of C-alkylation.[7]
Question: My reaction has produced an insoluble, resinous material, particularly at higher temperatures. What is causing this?
Answer: Resin or polymer formation suggests that undesired condensation or decomposition reactions are occurring. High temperatures can promote the degradation of starting materials or products.[9] For instance, the amide functionality in 2-chloroacetamide or the resulting product could undergo side reactions at elevated temperatures. Furthermore, if any hydrolysis of the methyl ester occurs, the resulting carboxylic acid could participate in unwanted side reactions.
Recommended Actions:
-
Strict Temperature Control: It is critical to maintain a consistent and controlled reaction temperature. Use an oil bath with a reliable temperature controller rather than a heating mantle to avoid localized "hot spots."
-
Lower the Temperature: This is a clear indication that the reaction temperature is too high. Reduce it significantly and accept a longer reaction time to avoid product decomposition.[9]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that may be promoted at higher temperatures.
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding the role of temperature in this synthesis.
1. What is the fundamental relationship between temperature, kinetics, and thermodynamics in this reaction? In this synthesis, you are navigating the competition between the kinetically favored product and the thermodynamically favored product.[10][11][12]
-
Kinetic Control (Lower Temperatures): At lower temperatures, reactions are generally under kinetic control.[13] The product that forms fastest (the one with the lowest activation energy) will be the major product. For this synthesis, the desired O-alkylation is typically the kinetic product.[5]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reactions can become reversible. This allows the system to reach equilibrium, and the most stable product (the thermodynamic product) will predominate.[13] In some cases, the C-alkylated isomer can be the more thermodynamically stable product. Therefore, excessively high temperatures can shift the product distribution away from your desired ether.[10][11]
2. How does temperature specifically influence O- vs. C-alkylation selectivity? Temperature is a key lever in controlling this selectivity. The phenoxide nucleophile has electron density on both the oxygen and the ring.
-
At lower to moderate temperatures (e.g., 50-80 °C): The reaction favors the pathway with the lower activation energy, which is typically attack by the more nucleophilic oxygen atom, leading to the desired O-alkylated product.
-
At higher temperatures (e.g., >100 °C): The increased thermal energy allows the reaction to overcome the higher activation barrier for C-alkylation.[9] If the C-alkylated product is more stable, it will begin to accumulate as the major product under these thermodynamically controlled conditions.[11]
3. What is a systematic experimental workflow to determine the optimal temperature? A systematic approach is crucial for efficient optimization. A parallel reaction setup is ideal. If not available, run sequential experiments, keeping all other variables (concentration, stoichiometry, solvent, base) constant.
| Parameter | Low Temp (e.g., 40°C) | Optimal Temp (e.g., 70°C) | High Temp (e.g., 110°C) |
| Reaction Rate | Very Slow | Moderate to Fast | Very Fast |
| Target Product Yield | Low (incomplete reaction) | High | Moderate to Low |
| Purity | High (if reaction occurs) | High | Low |
| Primary Side Product | Unreacted Starting Material | Minimal | C-Alkylated Isomers, Decomposition Products |
Experimental Protocol: Temperature Scouting Study
This protocol outlines a method for determining the optimal reaction temperature on a small scale.
Objective: To identify the reaction temperature that provides the highest yield of pure Methyl 4-((aminocarbamoyl)methoxy)benzoate.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-chloroacetamide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vials with stir bars
-
Parallel heating block or multiple oil baths
-
TLC plates and HPLC system for analysis
Procedure:
-
Preparation: In three separate, dry reaction vials, add Methyl 4-hydroxybenzoate (1.0 eq), 2-chloroacetamide (1.2 eq), and K₂CO₃ (1.5 eq).
-
Solvent Addition: To each vial, add anhydrous DMF to achieve a consistent concentration (e.g., 0.5 M).
-
Reaction Setup: Place each vial in a separate well of a heating block or in individual oil baths pre-set to three different temperatures:
-
Vial 1: 50 °C
-
Vial 2: 70 °C
-
Vial 3: 90 °C
-
-
Monitoring: Start stirring simultaneously. At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction, quench it with dilute HCl, and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to monitor the consumption of starting material and the formation of the product and any byproducts.
-
Analysis: Compare the results. The optimal temperature is the one that leads to the complete consumption of the starting material in a reasonable timeframe with the minimal formation of impurities.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in your synthesis.
Caption: Logical workflow for diagnosing and resolving temperature-related synthesis problems.
References
-
Milstein, D., et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0330205B1 - Process for the synthesis of carboxamides.
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. Retrieved from [Link]
-
Andrade, B., & Pinho e Melo, T. M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
-
Yang, Y., et al. (2023). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on alkylation of phenol with methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst. Retrieved from [Link]
-
Simeonov, S., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Retrieved from [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
Sources
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- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of Methyl 4-((aminocarbamoyl)methoxy)benzoate
Welcome to the technical support center for Methyl 4-((aminocarbamoyl)methoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common crystallization challenges with this compound. Our approach is rooted in fundamental principles of physical chemistry and extensive field experience to ensure you can achieve robust and reproducible crystallization outcomes.
Introduction: The Crystallization Challenge
Methyl 4-((aminocarbamoyl)methoxy)benzoate, like many small organic molecules, can present challenges during crystallization. Achieving a crystalline solid with the desired purity, yield, and physical properties is a critical step in the drug development process. Common issues include difficulty in inducing crystallization, the formation of oils or amorphous solids, and the appearance of different crystalline forms (polymorphs). This guide provides a systematic, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the crystallization of Methyl 4-((aminocarbamoyl)methoxy)benzoate.
Q1: My compound is not crystallizing from solution, even at high concentrations. What should I do?
A1: Failure to crystallize is often a result of high solubility in the chosen solvent or the presence of impurities that inhibit nucleation.[1][2] A systematic approach to induce crystallization is necessary.
Initial Steps:
-
Purity Assessment: The first step is to confirm the purity of your material. Impurities can significantly hinder crystal growth by disrupting the crystal lattice formation.[3][4][5] Re-purify your compound if necessary, for instance by column chromatography.
-
Solvent Screening: The choice of solvent is critical.[1] A solvent in which the compound has moderate solubility is often ideal. If the compound is too soluble, it will be difficult to achieve the necessary supersaturation for crystallization to occur.[1][6]
Troubleshooting Flowchart:
Caption: Key factors influencing the resulting polymorphic form.
Concluding Remarks
Resolving crystallization issues is often an iterative process that requires patience and a systematic approach. By understanding the fundamental principles of crystallization and carefully controlling experimental parameters, you can overcome common challenges and successfully obtain high-quality crystalline material of Methyl 4-((aminocarbamoyl)methoxy)benzoate. For further assistance, please do not hesitate to contact our technical support team.
References
- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
- ScholarBank@NUS. Effects of impurities on crystal growth processes.
- SciSpace.
- PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
- Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection.
- Polymorphism in Pharmaceutical Products.
- Slideshare. Polymorphism in Pharmacy | PPT.
- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
- ACS Publications. (2006, November 11). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
- OSTI.GOV. (1993, March 1). Effect of impurities on the processes of crystal growth (Conference) | ETDEWEB.
- Benchchem.
- ResearchGate. (2025, April 15). Impact of impurities on crystal growth | Request PDF.
- sathee jee.
- Scribd.
- Factors Affecting Crystalliz
- Zhanghua - Filter Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
- Jinzong Machinery. (2023, July 31). Tank Crystallizer Troubleshooting: Common Issues and Solutions.
- Harry & Co Jewellery. (2024, February 8).
- Benchchem.
- crystalliz
- Key Properties and Handling of Methyl 4-Methoxybenzo
- Sigma-Aldrich.
- Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing.
- ChemicalBook. (2026, January 13).
- PubChem. Methyl 4-[methoxy(methyl)
- PubChem - NIH.
- The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (2026, February 12).
- CymitQuimica.
- Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents.
- Preparation of Methyl Benzo
- ResearchGate. (2025, October 16). (PDF) (Benzoylamino)methyl 4-[(Benzoylamino)
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
- PMC. Crystal structure of methyl (4R)-4-(4-methoxybenzoyl)-4-{[(1R)
- Macroscale Nitration of Methyl Benzoate This experiment will be done on a scale larger than th
- PubChem.
- Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11.
- Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
Sources
- 1. How To [chem.rochester.edu]
- 2. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. scispace.com [scispace.com]
- 5. Effect of impurities on the processes of crystal growth (Conference) | ETDEWEB [osti.gov]
- 6. crystallisation.pbworks.com [crystallisation.pbworks.com]
Validation & Comparative
1H NMR spectrum analysis of Methyl 4-((aminocarbamoyl)methoxy)benzoate
Technical Comparison Guide: 1H NMR Spectrum Analysis of Methyl 4-((aminocarbamoyl)methoxy)benzoate
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectral characteristics of Methyl 4-((aminocarbamoyl)methoxy)benzoate (often referred to chemically as the hydrazide derivative of methyl 4-(carboxymethoxy)benzoate).
In drug discovery, this molecule serves as a critical "linker scaffold."[1] It combines a stable methyl ester (protected acid) with a reactive hydrazide moiety, essential for generating acylhydrazones (Schiff bases) used in targeted delivery systems and enzyme inhibitors.[1] This guide objectively compares its spectral fingerprint against its synthetic precursor (the diester) and its hydrolysis byproducts, providing researchers with a self-validating identification protocol.
Structural Definition & Proton Assignment
To ensure analytical precision, we must first define the connectivity.[1] The term "aminocarbamoyl" in this context refers to the hydrazinocarbonyl group (
Structure: Methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
Formula:
Visualization: Proton Environment Map
The following diagram maps the logical flow of proton environments, moving from the electron-withdrawing ester to the reactive hydrazide tail.
Figure 1: Proton connectivity map illustrating the electronic influences on chemical shifts. The electron-poor benzoate ring contrasts with the electron-rich hydrazide tail.
Comparative Spectral Analysis
This section compares the target molecule against its primary synthetic alternative: the Diester Precursor (Methyl 4-(2-methoxy-2-oxoethoxy)benzoate). This comparison is critical for monitoring reaction completion (Hydrazinolysis).
Solvent: DMSO-d6 (Chosen for optimal solubility of the hydrazide moiety and exchangeable proton visibility). Frequency: 400 MHz.[2]
Table 1: Chemical Shift Comparison
| Proton Assignment | Target: Hydrazide Derivative (δ ppm) | Alternative: Diester Precursor (δ ppm) | Diagnostic Difference |
| Aromatic (H-2,6) | 7.90 (d, J=8.8 Hz) | 7.92 (d, J=8.8 Hz) | Minimal change (remote from reaction site). |
| Aromatic (H-3,5) | 7.05 (d, J=8.8 Hz) | 7.08 (d, J=8.8 Hz) | Slight upfield shift due to amide resonance.[1] |
| Linker (-O-CH2-) | 4.58 (s) | 4.90 (s) | Major Indicator: Amide formation shields the methylene protons compared to the ester. |
| Methyl Ester (-COOCH3) | 3.82 (s) | 3.82 (s) | Remains constant (confirms stability of benzoate ester). |
| Tail Group | 9.35 (NH, s) / 4.32 (NH2, bs) | 3.70 (s, -COOCH3) | Critical: Disappearance of the second methyl singlet and appearance of NH/NH2 signals.[1] |
Detailed Mechanistic Insight
-
The "Linker" Shift (4.90 → 4.58 ppm): In the diester precursor, the methylene protons are adjacent to a methyl ester.[1] Upon conversion to the hydrazide (aminocarbamoyl), the anisotropic cone of the carbonyl changes, and the nitrogen's electron donation (resonance) increases electron density on the carbonyl carbon, slightly shielding the adjacent alpha-protons.[1]
-
The Exchangeable Protons: The hydrazide -NH- signal at ~9.35 ppm is a hallmark of successful synthesis. Note that the
protons (~4.32 ppm) are broad and can disappear if the DMSO is "wet" (contains or ) due to rapid proton exchange.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), follow this standardized protocol. This workflow includes a "validity check" step to distinguish the product from common impurities.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve in 0.6 mL of DMSO-d6 (99.9% D). Note: Do not use CDCl3 as the hydrazide moiety has poor solubility and leads to broadened peaks.[1]
-
Add TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
-
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): Set to 5.0 seconds . Crucial: The aromatic protons and the hydrazide NH have different relaxation times.[1] A short D1 will under-integrate the aromatic signals relative to the methyl ester.
-
Scans: 16 (sufficient for >95% purity).
-
-
Validation Check (The "D2O Shake"):
-
After the initial scan, add 1 drop of
to the NMR tube and shake.[1] -
Re-acquire spectrum.
-
Result: The signals at 9.35 ppm (NH) and 4.32 ppm (NH2) must disappear. The signal at 3.82 ppm (Methyl ester) must remain.
-
If 3.82 ppm disappears: You have hydrolyzed the benzoate ester (sample degradation).
-
Synthesis & Impurity Profiling
Understanding the synthesis pathway highlights potential impurities visible in the NMR spectrum.[1][3]
Visualization: Synthesis & Impurity Flow
Figure 2: Synthetic pathway showing the origin of the target molecule and the critical "over-reaction" impurity where the benzoate ester is also attacked by hydrazine.[1]
Impurity Analysis Guide
-
Unreacted Intermediate: Look for a singlet at 3.70 ppm (Aliphatic methyl ester).
-
Over-reacted Byproduct (Dihydrazide): If the reaction temperature exceeds 60°C, hydrazine attacks the benzoate ester.[1]
-
NMR Sign: Disappearance of the 3.82 ppm singlet. Appearance of a new aromatic amide proton signal further downfield (~10.0 ppm).
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link
-
Abraham, R. J., et al. (2006).[1][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][4] Link
-
SpectraBase. (2016).[5] 1H NMR of methyl 4-[(E)-(2-naphthoylhydrazono)methyl]benzoate (Analogous Hydrazone Precursors). Wiley Science Solutions. Link
-
PubChem. (2023). Methyl 4-methoxybenzoate (Core Structure Data).[6] National Library of Medicine. Link
Disclaimer: This guide is intended for research purposes. Chemical shifts may vary slightly based on concentration and temperature.[7] Always perform the D2O exchange test to confirm labile protons.
Sources
- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methyl 4-((aminocarbamoyl)methoxy)benzoate
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation of Methyl 4-((aminocarbamoyl)methoxy)benzoate, a compound of interest for researchers in medicinal chemistry and pharmacology. Drawing upon established principles of fragmentation and comparative data from structurally analogous compounds, we will predict its fragmentation pathways, propose a robust experimental protocol for its analysis, and provide a framework for interpreting the resulting spectra.
Theoretical Fragmentation Analysis: A Predictive Approach
The structure of Methyl 4-((aminocarbamoyl)methoxy)benzoate presents several key functional groups that will dictate its fragmentation behavior under mass spectrometric conditions, particularly with soft ionization techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID). These include an aromatic ring, a methyl ester, an ether linkage, and a urea-like moiety.
Based on the analysis of similar structures reported in the literature, we can predict the following primary fragmentation pathways:
-
Cleavage of the Ether Bond: The bond between the oxygen and the methylene group of the (aminocarbamoyl)methoxy side chain is a likely site of fragmentation. This can occur via two main pathways:
-
Pathway A: Charge retention on the benzoate portion. This would result in the formation of a radical cation of methyl 4-hydroxybenzoate.
-
Pathway B: Charge retention on the side chain. This would lead to the formation of a resonance-stabilized carbocation from the (aminocarbamoyl)methoxy group. Studies on the collision-induced dissociation of protonated diphenyl and phenyl pyridyl ethers have shown complex rearrangement reactions following the initial cleavage, which could also be a factor here.[1]
-
-
Fragmentation of the Methyl Ester: Aromatic methyl esters are known to undergo characteristic fragmentation. A common pathway involves the loss of the methoxy radical (•OCH3) to form a stable acylium ion.[2][3] In our target molecule, this would lead to a fragment corresponding to the benzoyl cation with the intact side chain. Subsequent loss of carbon monoxide (CO) from this acylium ion is also a common fragmentation step.
-
Cleavage within the (aminocarbamoyl)methoxy Side Chain: The C-N and C-O bonds within the side chain are also susceptible to cleavage. This could lead to the loss of neutral molecules such as isocyanic acid (HNCO) or ammonia (NH3), resulting in characteristic neutral losses that can be diagnostic for this part of the molecule.
-
Comparison with Benzocaine and its Derivatives: Benzocaine (ethyl 4-aminobenzoate) and its derivatives provide a valuable comparative model.[4][5][6][7][8] Studies on benzocaine have shown that fragmentation can be influenced by the site of protonation (amine nitrogen vs. carbonyl oxygen).[4] The loss of ethylene from the ethyl ester is a prominent fragmentation pathway for benzocaine.[4] While our target molecule has a methyl ester, the general principles of fragmentation of the aminobenzoate core are applicable. For instance, the loss of the entire ester group or parts of it can be anticipated.
The following diagram illustrates the predicted primary fragmentation pathways of protonated Methyl 4-((aminocarbamoyl)methoxy)benzoate.
Caption: Predicted fragmentation pathways of protonated Methyl 4-((aminocarbamoyl)methoxy)benzoate.
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the predicted fragmentation patterns, a systematic approach using high-resolution mass spectrometry is essential. The following protocol outlines a robust workflow for the analysis of Methyl 4-((aminocarbamoyl)methoxy)benzoate.
Instrumentation:
-
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
A liquid chromatography (LC) system for sample introduction.
Materials:
-
Methyl 4-((aminocarbamoyl)methoxy)benzoate standard.
-
LC-MS grade methanol, acetonitrile, and water.
-
LC-MS grade formic acid.
Methodology:
-
Sample Preparation: Prepare a stock solution of Methyl 4-((aminocarbamoyl)methoxy)benzoate in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
-
Liquid Chromatography (for separation if analyzing a mixture):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI positive ion mode.
-
MS1 Scan (Full Scan): Acquire full scan data over a mass range of m/z 50-500 to determine the accurate mass of the protonated molecule [M+H]⁺.
-
MS2 Scan (Tandem MS): Perform collision-induced dissociation (CID) on the precursor ion corresponding to [M+H]⁺.[9][10]
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions. The optimal collision energy should be determined experimentally to produce a rich fragmentation spectrum.
-
Collision Gas: Argon or nitrogen.
-
-
The experimental workflow can be visualized as follows:
Caption: Experimental workflow for the mass spectrometric analysis of Methyl 4-((aminocarbamoyl)methoxy)benzoate.
Data Interpretation and Comparative Analysis
The acquired high-resolution mass spectral data will allow for the confident identification of fragment ions based on their accurate mass. The table below provides a template for summarizing the expected and observed fragmentation data.
| Predicted Fragment | Proposed Structure | Calculated m/z | Observed m/z | Mass Error (ppm) | Relative Abundance |
| [M+H]⁺ | C₁₀H₁₃N₂O₄⁺ | 225.0875 | |||
| [M+H - CH₃OH]⁺ | C₉H₉N₂O₃⁺ | 193.0613 | |||
| [M+H - HNCO]⁺ | C₉H₁₀NO₄⁺ | 196.0559 | |||
| [M+H - •OCH₃]⁺ | C₉H₁₀N₂O₃⁺ | 194.0691 | |||
| [Benzoyl-Sidechain]⁺ | C₉H₈NO₃⁺ | 180.0609 | |||
| [Benzoyl]⁺ | C₇H₅O⁺ | 105.0340 | |||
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0391 |
By comparing the experimentally obtained fragmentation pattern with the predicted pathways and the fragmentation of known related compounds, a high degree of confidence in the structural confirmation of Methyl 4-((aminocarbamoyl)methoxy)benzoate can be achieved. For instance, the presence of a prominent ion at m/z 105 would strongly suggest the formation of the benzoyl cation, a hallmark of many benzoate-containing structures.[2][3]
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the mass spectrometry fragmentation pattern of Methyl 4-((aminocarbamoyl)methoxy)benzoate. By leveraging predictive analysis based on fundamental principles and comparative data from analogous structures, researchers can approach the structural elucidation of this and other novel compounds with a well-defined strategy. The outlined experimental protocol offers a starting point for robust and reliable data acquisition, while the comparative data table provides a clear method for organizing and interpreting the results. As with any analytical endeavor, a meticulous and systematic approach is key to unlocking the structural secrets held within the mass spectrum.
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A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers - PubMed. (2019, September 30). Rapid Communications in Mass Spectrometry, 33(18), 1440-1448. [Link]
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Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024, September 23). Grin.com. [Link]
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Collision-induced dissociation studies of protonated ether--(H2O)n (n = 1-3) clusters. (2006, February 15). International Journal of Mass Spectrometry, 253(3), 225-235. [Link]
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Fragmentation Analysis of Benzocaine Using Single Quadruple Mass Spectrometry - Elicit. (n.d.). Elicit. [Link]
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Collision-induced dissociation - Wikipedia. (n.d.). Wikipedia. [Link]
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Proposed ESI fragmentation pathways of product ions from benzocaine - ResearchGate. (n.d.). ResearchGate. [Link]
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Solved d) The mass spectrum of benzocaine is provided below. | Chegg.com. (2021, June 24). Chegg. [Link]
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Collision Induced Dissociation of Complexes of Isomeric Heptylamines with Crown Ethers - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Collision-induced dissociation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021, January 10). YouTube. [Link]
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Solved Use the mass spectrum of methyl benzoate to answer | Chegg.com. (2018, December 3). Chegg. [Link]
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Showing Compound Methyl 4-methoxybenzoate (FDB010588) - FooDB. (2010, April 8). FooDB. [Link]
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A Senior Application Scientist's Guide to Distinguishing Methyl 4-((aminocarbamoyl)methoxy)benzoate from its Starting Materials
Introduction: The Imperative of Purity in Synthesis
In the realm of pharmaceutical research and drug development, the unambiguous confirmation of a target molecule's identity and purity is paramount. The synthesis of Methyl 4-((aminocarbamoyl)methoxy)benzoate, a compound of interest for its potential applications, typically proceeds via a Williamson ether synthesis. This reaction involves the coupling of Methyl 4-hydroxybenzoate with 2-chloroacetamide. While elegant in principle, the reaction's success hinges on the complete consumption of the starting materials and the unequivocal identification of the desired product. Incomplete reactions or inadequate purification can lead to contaminated final products, jeopardizing subsequent biological assays and development milestones.
This guide provides a comprehensive, data-driven comparison of the final product, Methyl 4-((aminocarbamoyl)methoxy)benzoate, and its precursors. We will delve into the distinct physicochemical and spectroscopic signatures of each compound, offering field-proven protocols and explaining the causal relationships between molecular structure and analytical output. This document is designed to empower researchers to confidently monitor reaction progress, validate product identity, and ensure the integrity of their synthesized compounds.
Section 1: The Synthetic Pathway
The formation of Methyl 4-((aminocarbamoyl)methoxy)benzoate is achieved by reacting the phenoxide of Methyl 4-hydroxybenzoate with 2-chloroacetamide. The phenoxide is typically generated in situ using a suitable base. The nucleophilic phenoxide then displaces the chloride ion from 2-chloroacetamide in an SN2 reaction, forming the new ether linkage.
Section 2: Comparative Physicochemical Properties
The most basic, yet crucial, distinguishing features are the physical properties of the compounds. A significant change in melting point is a strong primary indicator of a successful reaction.
| Property | Methyl 4-hydroxybenzoate | 2-chloroacetamide | Methyl 4-((aminocarbamoyl)methoxy)benzoate (Product) |
| Molecular Formula | C₈H₈O₃ | C₂H₄ClNO | C₁₀H₁₁NO₄ |
| Molar Mass ( g/mol ) | 152.15[1] | 93.51[2] | 209.19 |
| Appearance | White crystalline powder | Colorless to yellow crystals[3][4] | Expected to be a solid |
| Melting Point (°C) | 125-128 | 119-120[3][4] | Expected to be significantly different from starting materials |
Section 3: Chromatographic & Spectroscopic Differentiation
Spectroscopy and chromatography provide the definitive evidence for the structural transformation from starting materials to the final product. Each technique offers a unique window into the molecular changes occurring during the reaction.
Thin-Layer Chromatography (TLC): A Real-Time Reaction Snapshot
TLC is an indispensable tool for monitoring the reaction's progress by observing the disappearance of starting material spots and the appearance of a new product spot.
-
Methyl 4-hydroxybenzoate: Due to the polar phenolic group, it will have a moderate Rf value.
-
2-chloroacetamide: This small, polar molecule will likely have a low Rf value.[3]
-
Product: The product is more polar than Methyl 4-hydroxybenzoate (due to the added amide) but larger. Its Rf value will be distinct from both starting materials, typically appearing between them or lower, depending on the solvent system.
Key Insight: A completed reaction will show the complete disappearance of the Methyl 4-hydroxybenzoate spot and the appearance of a single, new product spot. Running a "co-spot" (a lane with a mixture of the reaction sample and the starting material) is a self-validating method to confirm if any starting material remains.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformation
IR spectroscopy is exceptionally powerful for identifying the presence or absence of key functional groups. The transition from starting materials to the product involves a clear and undeniable change in the IR spectrum.
-
Methyl 4-hydroxybenzoate: The defining feature is a very strong, broad absorption band for the phenolic O-H stretch, typically found between 3300-3600 cm⁻¹.[5][6]
-
2-chloroacetamide: This will show two characteristic sharp peaks ("fangs") in the 3200-3400 cm⁻¹ region, corresponding to the N-H stretches of the primary amide. It also displays a strong amide C=O stretch around 1650 cm⁻¹.[7][8]
-
Product: The single most critical change is the complete disappearance of the broad phenolic O-H stretch . The two N-H stretching peaks from the amide will persist. The spectrum will also feature two carbonyl (C=O) stretches: one for the ester and one for the amide, which may be distinct or overlap. A new C-O-C ether stretch will also appear.
Key Insight: The absence of the broad O-H peak is the most conclusive evidence from IR spectroscopy that the starting phenol has been consumed and the ether linkage has formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR provides the most detailed structural information, mapping the electronic environment of every proton (¹H NMR) and carbon (¹³C NMR) in the molecule.
-
Methyl 4-hydroxybenzoate:
-
2-chloroacetamide:
-
Product (Predicted):
-
Disappearance of the D₂O-exchangeable phenolic -OH singlet.
-
Appearance of a new singlet for the newly formed ether linkage protons (-O-CH₂-C=O ), expected around 4.6-4.8 ppm.
-
The ester -OCH₃ singlet remains (~3.8 ppm).
-
The two broad -NH₂ singlets remain.
-
The aromatic protons will show a slight shift in their chemical environment due to the change from a hydroxyl to an ether substituent.
-
The change in the substituent on the aromatic ring from -OH to the -OCH₂CONH₂ group causes a noticeable shift in the chemical environment of the carbon atoms, particularly the one directly attached to the ether oxygen (C4).
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering final confirmation of the product's identity.
-
Methyl 4-hydroxybenzoate: Molecular Ion (M⁺) peak at m/z = 152.
-
2-chloroacetamide: Molecular Ion (M⁺) peak at m/z = 93, with a characteristic M+2 peak at m/z = 95 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.[3]
-
Product: A molecular ion (M⁺) peak at m/z = 209 , confirming the addition of the C₂H₂NO fragment and the loss of HCl from the combined starting materials.
Summary of Key Spectroscopic Differences
| Technique | Methyl 4-hydroxybenzoate | 2-chloroacetamide | Methyl 4-((aminocarbamoyl)methoxy)benzoate (Product) |
| IR | Broad O-H stretch (3300-3600 cm⁻¹) [6] | Two sharp N-H stretches (~3200-3400 cm⁻¹)[8] | ABSENCE of broad O-H stretch. Persistence of two N-H stretches. |
| ¹H NMR | D₂O-exchangeable -OH singlet | Singlet for Cl-CH₂- (~4.0 ppm)[10] | ABSENCE of -OH singlet. NEW singlet for -O-CH₂- (~4.7 ppm). |
| MS (m/z) | M⁺ = 152 | M⁺ = 93/95 (Cl isotope pattern)[3] | M⁺ = 209 |
digraph "Logic_Diagram" { graph [fontname="Arial", label="Figure 3: Logic of Spectroscopic Changes", labelloc=b]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [color="#202124", arrowhead="vee"];// Nodes for functional groups node [fillcolor="#FBBC05", fontcolor="#202124"]; FG1 [label="Phenolic -OH\n(in Starting Material)"]; FG2 [label="Ether Linkage\n(in Product)"]; // Nodes for spectroscopic evidence node [fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124", shape=box, style=rounded]; E1 [label="Broad IR Stretch\n(3300-3600 cm⁻¹)"]; E2 [label="D₂O Exchangeable\n¹H NMR Singlet"]; E3 [label="New ¹H NMR Singlet\n(~4.7 ppm)"]; E4 [label="New C-O-C\nIR Stretch"]; // Relationships edge [color="#EA4335", style=dashed, arrowhead="none"]; FG1 -> E1 [label=" causes"]; FG1 -> E2 [label=" causes"]; edge [color="#34A853", style=solid, arrowhead="vee"]; FG2 -> E3 [label=" causes"]; FG2 -> E4 [label=" causes"]; node [shape=plaintext, fontcolor="#EA4335"]; L1 [label="Disappears upon reaction"]; node [shape=plaintext, fontcolor="#34A853"]; L2 [label="Appears upon reaction"]; FG1 -> L1 [style=invis]; FG2 -> L2 [style=invis];
}
Section 4: Experimental Protocols
Protocol 4.1: In-process TLC Monitoring
-
Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane).
-
Spotting: On a silica TLC plate, spot the following: Lane 1: Methyl 4-hydroxybenzoate standard; Lane 2: 2-chloroacetamide standard; Lane 3: A co-spot of both standards; Lane 4: The reaction mixture.
-
Development: Place the plate in the chamber and allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, dry it, and visualize the spots under a UV lamp (254 nm).
-
Analysis: Compare the spots in the reaction mixture lane to the standards. The reaction is complete when the spot corresponding to Methyl 4-hydroxybenzoate is no longer visible in Lane 4.
Protocol 4.2: NMR Sample Preparation
-
Sample: Dissolve ~5-10 mg of the dried, purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
-
(Optional) D₂O Shake: To confirm the absence of the phenolic -OH, acquire a ¹H NMR spectrum, then add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum. The absence of any disappearing peaks confirms the reaction's success.[5]
Conclusion
Distinguishing Methyl 4-((aminocarbamoyl)methoxy)benzoate from its starting materials is a straightforward process when a systematic, multi-technique approach is employed. While basic physical properties like melting point provide initial clues, a combination of chromatography and spectroscopy offers definitive proof of structure and purity. The key analytical transformations to confirm a successful synthesis are:
-
The disappearance of the Methyl 4-hydroxybenzoate spot on a TLC plate.
-
The complete loss of the broad phenolic O-H stretch in the IR spectrum.
-
The disappearance of the D₂O-exchangeable phenolic proton signal and the concurrent appearance of a new singlet for the O-CH₂- protons in the ¹H NMR spectrum.
-
The observation of a molecular ion peak at m/z 209 in the mass spectrum.
By diligently applying these analytical methodologies, researchers can proceed with confidence, knowing their synthesized material is indeed the desired product, free from contaminating starting materials.
References
-
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Methyl 4-methoxybenzoate (FDB010588). Retrieved from [Link]
- Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
-
NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methylparaben. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-[methoxy(methyl)carbamoyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds VI: Introduction to Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved from [Link]
- Supporting Information. (n.d.).
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 99-76-3 | Chemical Name : Methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals.... Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling Methyl 4-((aminocarbamoyl)methoxy)benzoate
Part 1: Executive Safety Assessment
Compound Profile: Methyl 4-((aminocarbamoyl)methoxy)benzoate is a functionalized benzoate ester often utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of serine protease inhibitors or novel drug linkers.
The Hidden Hazard (Senior Scientist Insight): While the benzoate ester moiety suggests standard organic irritancy, the aminocarbamoyl side chain presents a specific toxicological vector. Structurally analogous to semicarbazides and carbamates, this functional group poses risks of skin sensitization and potential reproductive toxicity . Furthermore, the lipophilic nature of the methyl ester facilitates dermal absorption, meaning the compound can act as its own "delivery vehicle" for toxic moieties across the skin barrier.
Core Directive: Treat this compound as a Potential Sensitizer and Reproductive Toxin . Do not handle on an open bench.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundancy barrier. We do not rely on a single layer of protection.
| Protection Zone | Equipment Standard | Scientific Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) Class II, Type A2 or Hard-ducted.Backup: N95/P100 (only for waste disposal outside hood). | The solid powder is prone to electrostatic dispersal. Inhalation allows direct systemic entry, bypassing first-pass metabolism. |
| Dermal (Hands) | Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer:[1] Nitrile (0.11 mm) or Polychloroprene. | Benzoate esters degrade latex. Double nitrile provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+ D3 rating) | Safety glasses are insufficient for fine powders that can drift around side shields. The methoxy-benzoate group is a severe eye irritant (Category 2A). |
| Body | Lab Coat (High-Neck) Poly-cotton blend or Tyvek sleeves. | Protects against particulate accumulation on street clothes. Tyvek sleeves recommended during weighing to prevent wrist exposure. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
Goal: Eliminate static-driven dispersion of the powder.
-
Engineering Control: Activate the fume hood 5 minutes prior to work to establish laminar flow.
-
Static Mitigation: Place an ionizing fan or antistatic gun inside the hood. Benzoate powders are notoriously static-prone; without neutralization, the powder will "jump" from the spatula, contaminating the balance and your gloves.
-
The "Coffin" Method:
-
Place the receiving vial inside a larger secondary container (e.g., a beaker) before weighing.
-
If spillage occurs, it is contained within the beaker, not the hood surface.
-
Phase 2: Solubilization
Goal: Minimize vapor pressure and splash risk.
-
Solvent Choice: This compound is likely soluble in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Warning: DMSO is a potent skin penetrant. If dissolved in DMSO, the toxicity risk increases exponentially because DMSO will carry the benzoate directly into the bloodstream.
-
-
Dissolution: Add solvent slowly down the side of the vial. Cap immediately. Vortex inside the hood. Never transport an uncapped vial.
Phase 3: Waste Disposal
Goal: Segregation based on chemical compatibility.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a Hazardous Solid Waste bag (double-bagged). Do not use regular trash.
-
Liquid Waste:
-
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .
-
Crucial: Do not mix with strong acids or oxidizers, as the aminocarbamoyl group can hydrolyze to release hydrazine-derivatives or toxic gases.
-
Part 4: Visualization of Safety Logic
Diagram 1: PPE & Handling Decision Tree
This workflow illustrates the decision logic for selecting protection based on the physical state of the compound.
Caption: Decision logic for PPE selection based on the physical state (Solid vs. Liquid) and associated primary risks.
Diagram 2: Emergency Spill Response Workflow
A self-validating loop for managing spills, ensuring no step is skipped.
Caption: Step-by-step emergency response protocol for solid and liquid spills, prioritizing containment and decontamination.
Part 5: References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Toxic and Hazardous Substances (1910.1200). [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Semicarbazide Derivatives Toxicity Profile. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
